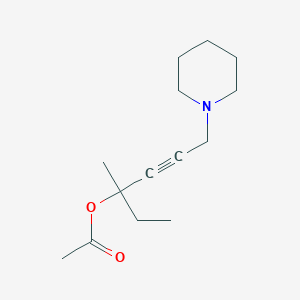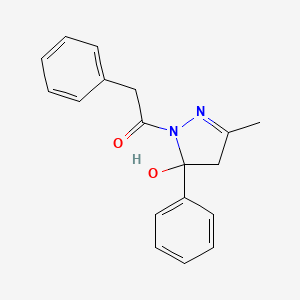
1-ethyl-1-methyl-4-(1-piperidinyl)-2-butyn-1-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-1-methyl-4-(1-piperidinyl)-2-butyn-1-yl acetate, also known as EMPA, is a chemical compound that has been widely used in scientific research for its unique properties. EMPA is a member of the butynol family and is a potent inhibitor of the fatty acid amide hydrolase (FAAH) enzyme. It has been studied for its potential therapeutic applications in various medical conditions, including pain, inflammation, and anxiety.
Mecanismo De Acción
The mechanism of action of 1-ethyl-1-methyl-4-(1-piperidinyl)-2-butyn-1-yl acetate is primarily through its inhibition of the FAAH enzyme. This inhibition leads to an increase in endocannabinoid levels, which can have a range of effects on the body, including reducing pain and inflammation. 1-ethyl-1-methyl-4-(1-piperidinyl)-2-butyn-1-yl acetate has also been shown to have an effect on the endocannabinoid system in the brain, which can lead to a reduction in anxiety and other mood disorders.
Biochemical and Physiological Effects:
1-ethyl-1-methyl-4-(1-piperidinyl)-2-butyn-1-yl acetate has been shown to have a range of biochemical and physiological effects on the body. It has been shown to reduce pain and inflammation, as well as to have an effect on the endocannabinoid system in the brain, leading to a reduction in anxiety and other mood disorders. 1-ethyl-1-methyl-4-(1-piperidinyl)-2-butyn-1-yl acetate has also been shown to have an effect on the immune system, leading to a reduction in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-ethyl-1-methyl-4-(1-piperidinyl)-2-butyn-1-yl acetate has several advantages for use in lab experiments. It is a potent inhibitor of the FAAH enzyme, and its effects on the endocannabinoid system have been extensively studied. However, 1-ethyl-1-methyl-4-(1-piperidinyl)-2-butyn-1-yl acetate also has some limitations, including its potential toxicity and its limited solubility in water.
Direcciones Futuras
There are several future directions for research on 1-ethyl-1-methyl-4-(1-piperidinyl)-2-butyn-1-yl acetate. One potential area of research is in the development of new therapeutic applications for the compound, including its potential use in the treatment of various medical conditions. Another area of research is in the development of new synthesis methods for 1-ethyl-1-methyl-4-(1-piperidinyl)-2-butyn-1-yl acetate, which could lead to improvements in its purity and potency. Additionally, further research is needed to determine the long-term effects of 1-ethyl-1-methyl-4-(1-piperidinyl)-2-butyn-1-yl acetate on the body, including its potential toxicity and its effects on the immune system.
Métodos De Síntesis
1-ethyl-1-methyl-4-(1-piperidinyl)-2-butyn-1-yl acetate can be synthesized using a multistep process that involves the reaction of 4-piperidin-1-ylbut-2-yn-1-ol with acetic anhydride in the presence of a catalyst. The resulting product is then further purified and characterized using various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
1-ethyl-1-methyl-4-(1-piperidinyl)-2-butyn-1-yl acetate has been extensively studied for its potential therapeutic applications in various medical conditions, including pain, inflammation, and anxiety. It has been shown to be a potent inhibitor of the FAAH enzyme, which is responsible for the breakdown of endocannabinoids in the body. This inhibition leads to an increase in endocannabinoid levels, which can have a range of effects on the body, including reducing pain and inflammation.
Propiedades
IUPAC Name |
(3-methyl-6-piperidin-1-ylhex-4-yn-3-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-4-14(3,17-13(2)16)9-8-12-15-10-6-5-7-11-15/h4-7,10-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWVKVVKUKYVACS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#CCN1CCCCC1)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-4,5-diphenyl-1H-imidazole](/img/structure/B5053329.png)
![N-(3-{[2-(3-chloro-4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)acetamide](/img/structure/B5053331.png)
![ethyl N-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-methylglycinate](/img/structure/B5053337.png)

![N-(4-fluorophenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B5053346.png)
![2-(4-bromophenyl)-3-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5053367.png)
![1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]-N-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}methanamine](/img/structure/B5053370.png)
![1-ethoxy-4-[2-(2-phenoxyethoxy)ethoxy]benzene](/img/structure/B5053378.png)
![1-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)-4-(2-methoxyphenyl)piperazine](/img/structure/B5053380.png)
![2-{1-[4-(4-nitrophenyl)-1-piperazinyl]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B5053381.png)
![8-{2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethoxy}quinoline](/img/structure/B5053396.png)
![N-(4-methoxyphenyl)-2-{3-[2-(4-methoxyphenyl)ethyl]-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl}acetamide](/img/structure/B5053400.png)

